Regioisomeric Lipophilicity Differentiation: XLogP3 of 1.4 vs. 0.1 for the Closest Regioisomer (CAS 475653-98-6)
The target compound 1-(2,6-dimethylpyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine (CAS 956711-44-7) exhibits a computed XLogP3 of 1.4, compared with an XLogP3 of 0.1 for its closest regioisomer 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 475653-98-6), a difference of +1.3 log units [1]. Both compounds share identical molecular formula (C₁₀H₁₃N₅), identical molecular weight (203.24 g·mol⁻¹), and identical hydrogen bond donor/acceptor counts (1 HBD, 4 HBA), making the lipophilicity shift the dominant physicochemical differentiator [2].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.4 |
| Comparator Or Baseline | 1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-amine (CAS 475653-98-6): XLogP3 = 0.1 |
| Quantified Difference | ΔXLogP3 = +1.3 log units (approximately 20-fold higher lipophilicity) |
| Conditions | XLogP3 3.0 algorithm, PubChem computed properties, identical computational method applied to both compounds |
Why This Matters
A 1.3 log-unit lipophilicity increase predicts significantly enhanced passive membrane permeability and potentially altered tissue distribution, making the target compound preferentially suited for campaigns requiring intracellular target engagement or blood-brain barrier penetration relative to the more polar regioisomer.
- [1] PubChem CID 16642995 (target, XLogP3 1.4) vs. PubChem CID 2356866 (CAS 475653-98-6, XLogP3 0.1), computed by XLogP3 3.0, National Center for Biotechnology Information, accessed 2026 View Source
- [2] PubChem CID 16642995 and CID 2356866: Molecular Formula C10H13N5, MW 203.24, HBD 1, HBA 4 for both compounds View Source
